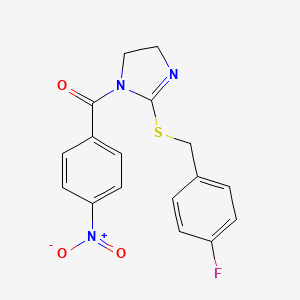

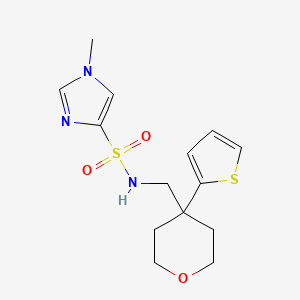

![molecular formula C13H13F3N2O B2533094 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile CAS No. 66548-59-2](/img/structure/B2533094.png)

2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile

Vue d'ensemble

Description

The compound 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile is a type of α-aminonitrile, which is a class of compounds that can be synthesized through various chemical reactions. These compounds often contain a morpholine ring, which is a common feature in molecules designed for pharmaceutical applications due to its versatility and favorable interaction with biological systems.

Synthesis Analysis

The synthesis of related α-aminonitriles, such as 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile, involves a Strecker reaction catalyzed by silica sulfuric acid, using aldehydes, morpholine, and cyanide sources . Another synthesis method for a morpholine-containing compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, includes bromination, dehydration, and cyclization steps, achieving an overall yield of 36% . Phosphazenium chloride salts with a morpholino group were synthesized by reacting phosphiniminocyclotrithiazene compounds with diphenyldichlorosilane in acetonitrile .

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using techniques such as Fourier transform infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, and X-ray powder diffraction . For instance, the crystallographic characterization of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile revealed that it crystallizes in a monoclinic system with specific unit-cell parameters .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For example, the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride involves an amine cyclization reaction, reduction, and acidification . Additionally, the coupling reaction between morpholine and a diazonium ion formed from 4-aminobenzoic acid was used to prepare 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine . Tertiary enamines of acetoacetic ester, obtained with morpholine, add to nitrochromenes to produce chromans .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be deduced from their molecular structure and the functional groups they contain. The presence of the morpholine ring suggests basicity and the potential for hydrogen bonding, which can influence solubility and reactivity. The photophysical properties of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine were studied, showing absorption and emission spectra in different solvents and temperatures . The crystalline structure of these compounds can also provide insights into their stability and reactivity .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis Techniques : Research into morpholine derivatives often involves novel synthesis techniques, including condensation reactions and modifications to enhance biological activity or physical properties. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide showcases a method to combine different functional groups, aiming at potential antitumor activities (Ji et al., 2018).

Crystal Structure Analysis : Structural characterization, such as X-ray crystallography, provides insights into the molecular geometry and potential interaction mechanisms of these compounds. The crystal structure analysis of related morpholine derivatives helps in understanding their interaction with biological targets (Quintana et al., 2016).

Biological Activity

- Antitumor Activity : Certain morpholine derivatives have been evaluated for their antitumor properties. Compounds synthesized by incorporating morpholine and trifluoromethyl groups have shown inhibitory capacity against cancer cell lines, indicating their potential as anticancer agents (Lu et al., 2017).

Photophysical Characterization

- Photophysical Properties : The study of photophysical properties of morpholine derivatives, such as their absorption spectra and emission characteristics, can provide valuable information for developing new materials or probes for biological applications. An example is the characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, which involved examining its emission properties (Chin et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)18-4-6-19-7-5-18/h1-3,8,12H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAJGOMEIIUHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

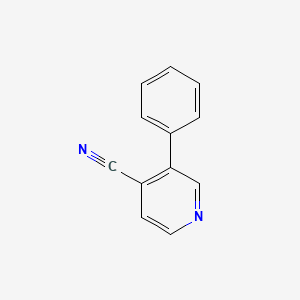

![Methyl [6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2533013.png)

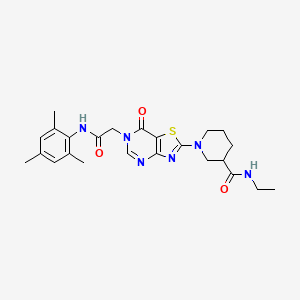

![N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2533014.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2533020.png)

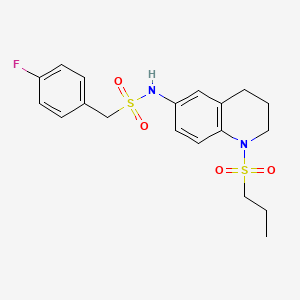

![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533025.png)

![[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2533031.png)